1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid
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Overview
Description
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is a complex organic compound with the molecular formula C30H24N2O4 and a molecular weight of 476.52 g/mol . This compound is characterized by its imidazolidine ring structure, which is substituted with benzoyl and phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid typically involves the reaction of appropriate benzoyl and phenyl-substituted imidazolidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of simpler imidazolidine compounds.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine diones, while reduction can produce imidazolidine alcohols .
Scientific Research Applications
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and phenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylimidazolidine-2,4,5-trione: Another imidazolidine derivative with different substitution patterns.
1,3-Dibenzoyl-4,5-diphenylimidazolidine: Lacks the carboxylic acid group, leading to different chemical properties.
Uniqueness
1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C30H24N2O4 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
1,3-dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H24N2O4/c33-28(23-17-9-3-10-18-23)31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32(27(31)30(35)36)29(34)24-19-11-4-12-20-24/h1-20,25-27H,(H,35,36) |
InChI Key |
WABVLEHBMOESLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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